molecular formula C34H20O3 B097772 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one CAS No. 19352-17-1

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one

Cat. No. B097772
CAS RN: 19352-17-1
M. Wt: 476.5 g/mol
InChI Key: HDLBKEZWVFXEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one, also known as OA-F2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OA-F2 belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has been studied for its potential applications in various scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has also been studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases.

Mechanism Of Action

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various inflammatory enzymes, including cyclooxygenase and lipoxygenase. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one also scavenges free radicals and reduces oxidative stress. In addition, 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has been shown to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one also reduces the expression of genes involved in oxidative stress and apoptosis. In cancer cells, 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one also possesses diverse biological activities, making it a useful tool for studying various biological processes. However, 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various inflammatory diseases, such as arthritis and asthma. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one can also be explored for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases. Additionally, the structure-activity relationship of 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one can be further explored to develop more potent derivatives with improved pharmacological properties.
In conclusion, 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one can be easily synthesized in large quantities with high purity, making it a useful tool for studying various biological processes. 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one has several potential future directions for scientific research, including its potential use in the treatment of various inflammatory diseases and as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases.

Synthesis Methods

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one can be synthesized through a multistep process involving the reaction of anthracene-9,10-dione with furfural in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a strong base to yield 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one. This synthesis method has been optimized to provide high yields of pure 10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one.

properties

CAS RN

19352-17-1

Product Name

10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one

Molecular Formula

C34H20O3

Molecular Weight

476.5 g/mol

IUPAC Name

10-[[5-[(10-oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one

InChI

InChI=1S/C34H20O3/c35-33-27-13-5-1-9-23(27)31(24-10-2-6-14-28(24)33)19-21-17-18-22(37-21)20-32-25-11-3-7-15-29(25)34(36)30-16-8-4-12-26(30)32/h1-20H

InChI Key

HDLBKEZWVFXEKY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C=C4C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C7C2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C=C4C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C7C2=O

synonyms

2,5-Bis[(9,10-dihydro-10-oxoanthracen-9-ylidene)methyl]furan

Origin of Product

United States

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